molecular formula C8H7N3O B12827125 1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one

1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one

Cat. No.: B12827125
M. Wt: 161.16 g/mol
InChI Key: RVVWIGAHNMWTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid, which offers advantages like low cost, non-toxicity, and stability .

Chemical Reactions Analysis

1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridine rings.

    Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce various substituents onto the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-pyrazolo[3,4-c]pyridin-7-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)7-8-6(2-3-9-7)4-10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

RVVWIGAHNMWTET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1NN=C2

Origin of Product

United States

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